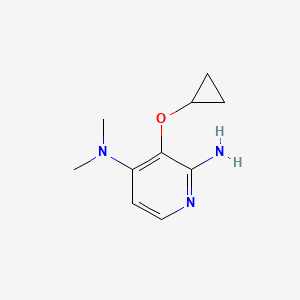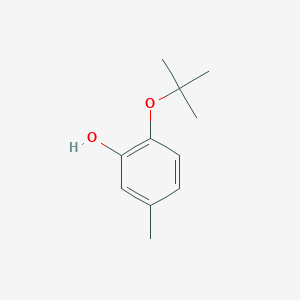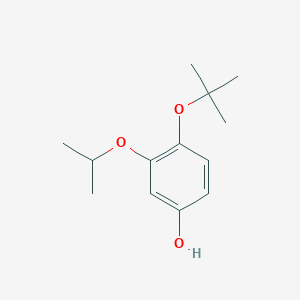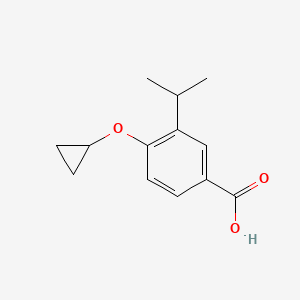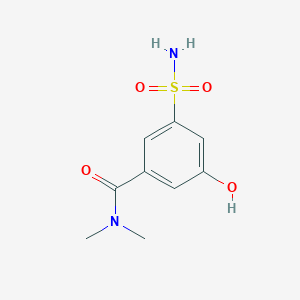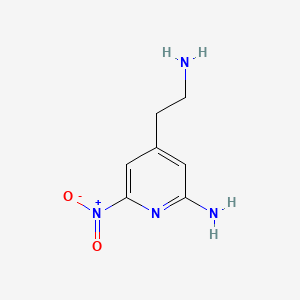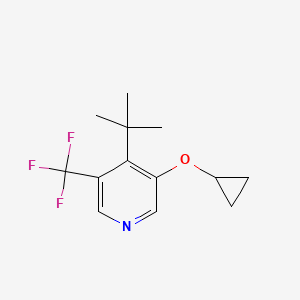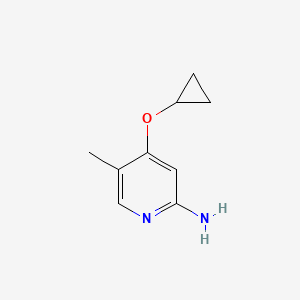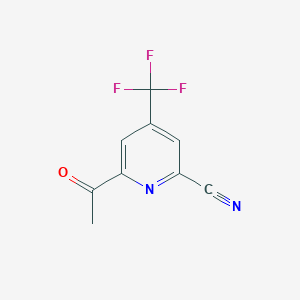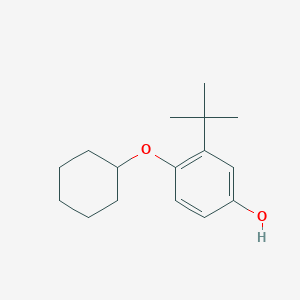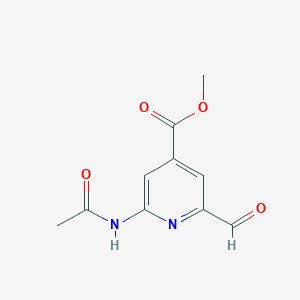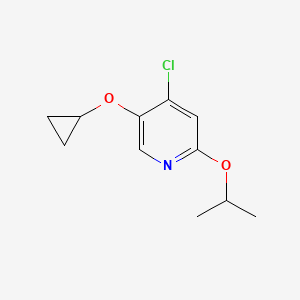
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine is a compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5th position and an amine group at the 2nd position of the pyridine ring, with an additional pyridine ring attached at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(pyridin-3-YL)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product in moderate to good yields .
Another method involves the chemodivergent synthesis from α-bromoketones and 2-aminopyridine. In this approach, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized under different reaction conditions. The reaction in toluene, promoted by iodine and tert-butyl hydroperoxide (TBHP), leads to the formation of N-(pyridin-2-yl)amides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed Suzuki cross-coupling reactions is favored due to its scalability and efficiency. Additionally, the chemodivergent synthesis method can be adapted for industrial production by optimizing reaction conditions and using continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Iodine and TBHP: Used in the chemodivergent synthesis method.
Arylboronic Acids: Reactants in the Suzuki cross-coupling reaction.
Major Products Formed
N-(Pyridin-2-yl)amides: Formed through the chemodivergent synthesis method.
Various Pyridine Derivatives: Formed through substitution and coupling reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(pyridin-3-YL)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-pyridinamine: Similar structure but lacks the additional pyridine ring.
N-(Pyridin-2-yl)amides: Structurally related compounds with varied medicinal applications.
Uniqueness
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine is unique due to the presence of both a bromine atom and an additional pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H8BrN3 |
|---|---|
Molekulargewicht |
250.09 g/mol |
IUPAC-Name |
5-bromo-N-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H,(H,13,14) |
InChI-Schlüssel |
PNEKIFKRJLQURN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)NC2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


